

Technical Guide: Ac-Gly-NMe₂ Peptidomimetic Model Compound Research

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Compound of Interest

Compound Name: 2-acetamido-N,N-dimethylacetamide

CAS No.: 29824-30-4

Cat. No.: B2980147

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Executive Summary

This technical guide details the synthesis, characterization, and computational modeling of N-acetyl-glycine-N,N-dimethylamide (Ac-Gly-NMe₂). Unlike the ubiquitous alanine dipeptide analog (Ac-Ala-NHMe) or the standard glycine model (Ac-Gly-NHMe), the Ac-Gly-NMe₂ variant represents a critical "structural isolation" tool. By substituting the C-terminal proton with a dimethyl group, researchers eliminate the C-terminal hydrogen bond donor capability (), forcing the molecule to adopt conformations driven solely by the N-terminal donor (), steric repulsion, and solvation effects.

This guide provides a self-validating protocol for synthesizing this model compound and a rigorous framework for analyzing its thermodynamic landscape.

Theoretical Framework: The "Capped" Model

The utility of Ac-Gly-NMe₂ lies in its ability to dissect the energetic contributions of the peptide backbone (torsion angles).

Structural Isolation Logic

In standard peptide models (Ac-Gly-NHMe), the C-terminal amide proton often engages in intramolecular hydrogen bonding (e.g., the

gamma-turn). By permethylating the C-terminus to form -N(Me)₂, we introduce two control factors:

- **Electronic:** Removal of the H-bond donor prevents the formation of rings involving the C-terminal nitrogen.
- **Steric:** The bulky dimethyl group restricts the angle space, mimicking the steric constraints of Proline or N-methylated amino acids found in natural peptides.

Conformational Equilibrium

The conformational landscape is defined by the competition between:

- **(Extended):** Entropy-favored in gas phase; stabilized by a weak interaction (5-membered ring).
- **Polyproline II (**
- **(Gamma-turn):** Destabilized in Ac-Gly-NMe₂ compared to Ac-Gly-NHMe due to the loss of the specific donor-acceptor pair.

Synthesis & Purification Protocol

Objective: Synthesize high-purity Ac-Gly-NMe₂ from N-Acetylglycine and Dimethylamine.

Method: Mixed Anhydride Coupling (Isobutyl Chloroformate).

Reagents Table

Reagent	MW (g/mol)	Equiv.	Role
N-Acetylglycine (Ac-Gly-OH)	117.10	1.0	Starting Material
Dimethylamine HCl	81.54	1.2	Amine Source
Isobutyl Chloroformate (IBCF)	136.58	1.1	Activator
N-Methylmorpholine (NMM)	101.15	2.2	Base
THF (Anhydrous)	72.11	Solvent	Medium

Step-by-Step Protocol

- Activation: Dissolve Ac-Gly-OH (10 mmol) and NMM (11 mmol) in anhydrous THF (50 mL) under atmosphere. Cool to -15°C.
- Anhydride Formation: Add IBCF (11 mmol) dropwise. Stir for 15 minutes. Checkpoint: Formation of NMM·HCl precipitate indicates activation.
- Coupling: In a separate flask, neutralize Dimethylamine HCl (12 mmol) with NMM (11 mmol) in DMF/THF (1:1). Add this mixture to the activated anhydride at -15°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Work-up: Filter off the salt precipitate. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc.
- Purification: Wash with 5%
, 1M
, and Brine. Dry over
.

- Note: If the product is too water-soluble (common for small amides), use Column Chromatography (DCM:MeOH 95:5) instead of aqueous extraction.

Workflow Diagram



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Caption: Kinetic pathway for the mixed anhydride synthesis of Ac-Gly-NMe2.

Spectroscopic Characterization

The validation of Ac-Gly-NMe2 relies on distinguishing the tertiary amide (C-term) from the secondary amide (N-term).

NMR Spectroscopy (, 500 MHz,)

The hallmark of this compound is the magnetic non-equivalence of the N-methyl groups due to the restricted rotation of the

amide bond (partial double bond character).

Proton Group	Approx. ^[1] ^[2] ^[3] Shift (ppm)	Multiplicity	Diagnostic Feature
NH (Amide)	6.5 - 7.0	Broad Singlet	Exchangeable with .
(Gly)	4.05	Doublet	Couples to NH.
(cis)	2.95	Singlet	Distinct signal due to slow rotation.
(trans)	3.05	Singlet	Distinct signal due to slow rotation.
	2.05	Singlet	Sharp singlet.

Self-Validation: If the N-methyls appear as a single peak at RT, the amide bond may be hydrolyzed, or the temperature is high enough to overcome the rotational barrier (coalescence).

IR Spectroscopy

- Amide I (

stretch): Two bands expected. ~1650

(tertiary amide) and ~1690

(secondary amide).

- Amide II (

bend): Present only for the N-terminal acetyl group (~1540

). Absence of a second Amide II band confirms the tertiary C-terminus.

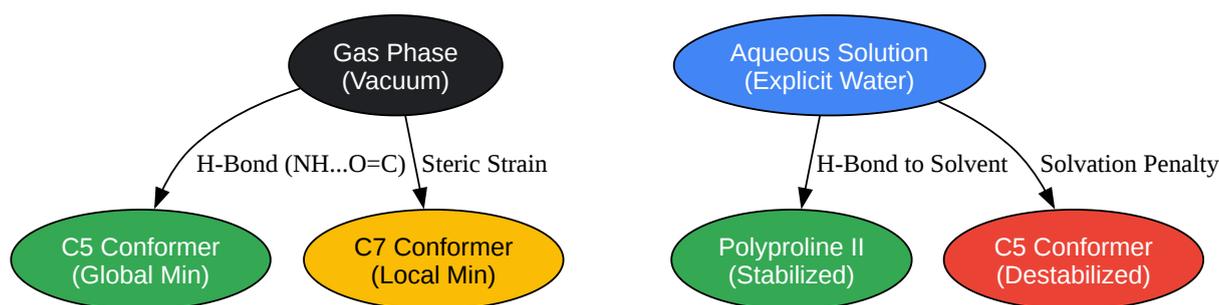
Computational Modeling & Solvation

To accurately model Ac-Gly-NMe₂, one must account for the "Solvation Shell" effect, where water bridges the carbonyl oxygens.

Computational Protocol (DFT)

- Software: Gaussian 16 or ORCA.
- Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). Note: Dispersion correction (D3) is critical for weak intramolecular interactions.
- Solvation Model:
 - Implicit: PCM (Polarizable Continuum Model) for bulk dielectric.
 - Explicit: Microsolvation with 2-4 water molecules is required to stabilize the conformation over the conformer.

Conformational Energy Landscape



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Caption: Thermodynamic shift of Ac-Gly-NMe₂ conformers upon solvation.

Data Analysis: Ramachandran Plot

For Ac-Gly-NMe₂, the

angle is more restricted than in Ac-Gly-NHMe.

- Ac-Gly-NHMe:

(Extended) and

(Helical).

- Ac-Gly-NMe₂: The steric clash between the

group and the

protons destabilizes the fully extended regions, pushing the population towards the polyproline II region (

) in water.

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